2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
Description
The compound 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic derivative featuring a benzofuropyrimidinone core fused with a thioacetamide-linked o-tolyl group. Its structure comprises:
- Core: A benzofuro[3,2-d]pyrimidin-4-one scaffold, which combines benzofuran and pyrimidinone moieties, offering π-conjugation and hydrogen-bonding sites.
- A thioether bridge at position 2, linking to an N-(o-tolyl)acetamide group, which introduces steric bulk and hydrophobicity.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-7-3-5-9-20(16)27-22(30)15-34-26-28-23-19-8-4-6-10-21(19)33-24(23)25(31)29(26)17-11-13-18(32-2)14-12-17/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAIYWDHQTXMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine and a diketone to form the benzofuro[3,2-d]pyrimidine scaffold.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thioether groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzofuro[3,2-d]pyrimidine core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thioether positions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thioether group.
Reduction: Conversion of the carbonyl group to alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these activities can lead to the development of new drugs.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of pyrimidinone derivatives with thioacetamide side chains. Below is a comparative analysis with structurally similar compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures; †Calculated from formula in ; ‡From .
Core Structure Variations
- Benzofuropyrimidinone vs.
- Pyrido-Thieno vs. Benzofuro: The pyrido-thieno core in introduces nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
Substituent Effects
- 4-Methoxyphenyl vs. Alkyl Groups : The 4-MeOPh group in the target compound enhances solubility and metabolic stability relative to alkyl chains (e.g., butyl in or benzyl in ).
Research Findings and Trends
- Synthetic Flexibility: Thioglycolic acid-based coupling (e.g., ) allows modular substitution, enabling rapid diversification of pyrimidinone derivatives.
- Structure-Activity Relationships (SAR) :
- Safety Considerations : While safety data for the target compound are unavailable, structurally related acetamides (e.g., ) require precautions against inhalation and skin contact, suggesting similar handling protocols.
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuro[3,2-d]pyrimidine core and various functional groups, suggest diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H21N3O4S , with a molecular weight of approximately 471.53 g/mol . The structure includes:
- Benzofuro[3,2-d]pyrimidine core
- Thioether linkage
- Acetamide functional group
These features contribute to its solubility and biological interactions.
Antitumor Activity
Preliminary studies indicate that compounds related to this structure may exhibit antitumor properties . Research has shown that similar derivatives can inhibit the growth of various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The mechanism may involve the modulation of key signaling pathways and apoptosis induction in cancer cells .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. For instance, derivatives with similar functional groups have been reported to exhibit significant antibacterial and antifungal activities. These effects are likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .
Anti-inflammatory Effects
Anti-inflammatory activity is another significant aspect of this compound's biological profile. It is believed that the compound interacts with inflammatory mediators and cytokines, potentially reducing inflammation in various models of disease, such as rheumatoid arthritis and inflammatory bowel disease.
The biological activity of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is primarily mediated through its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
- Gene Expression Alteration : The compound may affect gene expression profiles associated with cell survival and apoptosis.
Synthesis Methods
The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves several steps:
- Formation of Benzofuro[3,2-d]pyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Thioether Linkage : Achieved through nucleophilic substitution reactions.
- Acetamide Functionalization : This step typically involves acylation reactions with o-tolyl groups.
Each step requires precise control over reaction conditions to ensure high yields and purity of the final product.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of similar compounds:
These studies highlight the potential therapeutic applications of compounds related to 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
